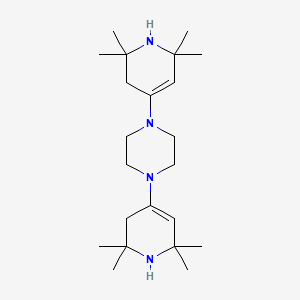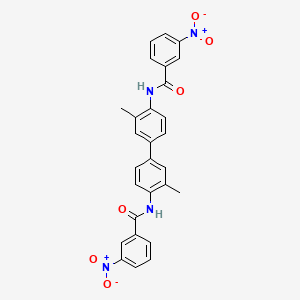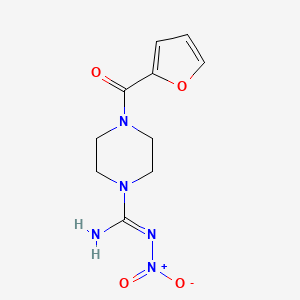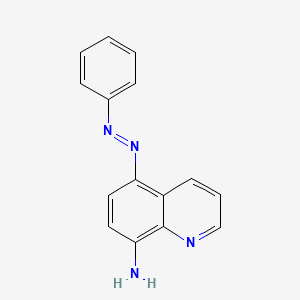
1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine
説明
1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine (BTTTPP) is a chemical compound that has been extensively studied for its potential use in various scientific research applications. BTTTPP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用機序
1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine is believed to exert its neuroprotective effects by inhibiting the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, 1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine can increase the levels of acetylcholine in the brain, which may help to improve cognitive function and prevent the loss of neurons that is associated with neurodegenerative diseases.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, 1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine has been shown to have a variety of other biochemical and physiological effects. For example, 1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine has been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress. 1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the brain and other tissues.
実験室実験の利点と制限
One of the main advantages of using 1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine in laboratory experiments is its well-documented neuroprotective effects. 1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine has been extensively studied in animal models of neurodegenerative diseases, and its potential therapeutic benefits have been well-established. However, there are also some limitations to using 1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine in laboratory experiments. For example, 1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine is a relatively complex molecule, which can make it difficult to synthesize and purify. Additionally, the effects of 1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine may vary depending on the specific experimental conditions and the type of cells or tissues being studied.
将来の方向性
There are several potential future directions for research on 1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine. One area of interest is the development of new synthetic methods for producing 1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine that are more efficient and cost-effective than current methods. Another area of interest is the further study of 1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine's neuroprotective effects in different animal models and in human clinical trials. Additionally, researchers may be interested in exploring the potential use of 1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine in other areas of medicine, such as the treatment of cancer or infectious diseases.
科学的研究の応用
1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine has been studied for its potential use in a variety of scientific research applications, including as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases.
特性
IUPAC Name |
1,4-bis(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N4/c1-19(2)13-17(14-20(3,4)23-19)25-9-11-26(12-10-25)18-15-21(5,6)24-22(7,8)16-18/h13,15,23-24H,9-12,14,16H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPLTVYMCOCISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(N1)(C)C)N2CCN(CC2)C3=CC(NC(C3)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![allyl 3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoate](/img/structure/B3854250.png)
![4-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B3854262.png)

![3-(2-methoxyphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide](/img/structure/B3854275.png)
![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]butanamide](/img/structure/B3854299.png)
![1-[2-(2,6-diisopropylphenoxy)ethyl]pyrrolidine](/img/structure/B3854302.png)



![2-chloro-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3854319.png)
![ethyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B3854334.png)
![2-(4-methylphenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3854351.png)
![2-methoxy-3-nitro-4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B3854357.png)
![N-(3-methylphenyl)-4-oxo-4-[2-(4-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3854363.png)